![molecular formula C20H21N3O4S B2703439 4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886930-81-0](/img/structure/B2703439.png)
4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is complex, with multiple functional groups. The compound contains a tert-butyl group, a benzamide group, and an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom.Chemical Reactions Analysis
While specific chemical reactions involving “4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” are not available, similar compounds have been involved in various chemical reactions. For instance, a related compound was involved in a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence .Scientific Research Applications
Synthesis and Material Properties
Researchers have explored derivatives related to 4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide in the synthesis of polymers and materials. For instance, compounds with tert-butyl groups have been utilized in the development of new polyamides with significant thermal stability and solubility in polar solvents, showing potential for creating transparent, flexible, and tough films (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Crystal Structure and Biological Activities
Studies on 1,3,4-oxadiazole derivatives have revealed insights into their crystal structures, Hirshfeld surface analyses, and biological activities. Some derivatives demonstrate significant antibacterial and antioxidant properties, showcasing the versatility of these compounds in both structural chemistry and potential therapeutic applications (Subbulakshmi N. Karanth et al., 2019).
Anticancer Activities
In the realm of medicinal chemistry, derivatives of 4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer activities. Certain compounds have shown promising results against various cancer cell lines, indicating the potential for developing new anticancer agents (B. Ravinaik et al., 2021).
Chemical Reactions and Mechanisms
The chemical behavior of tert-butyl phenylazocarboxylates, closely related to the compound , has been investigated, revealing a range of nucleophilic substitutions and radical reactions. These findings contribute to a deeper understanding of the reactivity and potential applications of these compounds in synthetic organic chemistry (Hannelore Jasch, S. B. Höfling, & M. Heinrich, 2012).
Enzymatic Metabolism
Research into the enzymatic metabolism of related oxadiazole compounds has provided insights into their metabolic pathways, including hydroxylation and carbonyl reduction. This knowledge is crucial for understanding the pharmacokinetics and metabolic stability of potential drug candidates (H. Yoo et al., 2008).
Mechanism of Action
Target of Action
The compound “4-tert-butyl-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a benzamide derivative. Benzamides are known to interact with a variety of biological targets, including enzymes and receptors .
Biochemical Pathways
Benzamides can affect a variety of biochemical pathways depending on their specific structure and the targets they interact with .
Result of Action
The effects would depend on the specific targets it interacts with and the biochemical pathways it affects .
properties
IUPAC Name |
4-tert-butyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-20(2,3)15-10-8-13(9-11-15)17(24)21-19-23-22-18(27-19)14-6-5-7-16(12-14)28(4,25)26/h5-12H,1-4H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHYBZJKUZTSPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.